molecular formula C20H18N2O6 B2652364 Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate CAS No. 862830-40-8

Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate

Cat. No. B2652364
CAS RN: 862830-40-8
M. Wt: 382.372
InChI Key: AJQIEOKTARGUBN-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate, also known as EMAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage of this compound is its relatively low toxicity, which makes it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low water solubility, which can limit its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate. One area of interest is the development of novel this compound derivatives with improved properties, such as increased water solubility or enhanced bioactivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound, which could lead to the identification of new drug targets. Finally, the potential applications of this compound in materials science, such as the synthesis of functional polymers and nanoparticles, warrant further exploration.

Synthesis Methods

The synthesis of Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves the reaction of 2-((2-aminobenzofuran-3-yl)amino)-2-oxoacetic acid ethyl ester with 2-methoxyphenyl isocyanate. The reaction is carried out in the presence of a catalyst, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective properties. In biotechnology, this compound has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been used as a building block for synthesizing functional materials, such as polymers and nanoparticles.

properties

IUPAC Name

ethyl 2-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-12-8-4-6-10-14(12)28-17(16)18(23)21-13-9-5-7-11-15(13)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIEOKTARGUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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